N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Molecular Formula: C₂₂H₂₁N₅O₅
Molecular Weight: 435.44 g/mol
Purity: ≥95% (as per commercial sources)
Structural Features:
- Core: A triazolo[4,3-a]pyrazine scaffold with a 3-oxo group.
- Substituents: Phenoxy group: 2-methylphenoxy at position 8 of the pyrazine ring. Acetamide moiety: Linked to the triazole ring, terminating in a 3,4-dimethoxyphenyl group. Its triazolo-pyrazine core is associated with anti-inflammatory, antimicrobial, or kinase-inhibitory activities in related analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-14-6-4-5-7-16(14)32-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-15-8-9-17(30-2)18(12-15)31-3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHNNCQVWUMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 435.44 g/mol. The compound features a triazolo-pyrazine scaffold that is often associated with various biological activities including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O5 |
| Molecular Weight | 435.44 g/mol |
| CAS Number | 1251633-67-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's structure allows it to interact with proteins through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against tumor cells.
Biological Activity Overview
- Anticancer Activity :
- Antimicrobial Activity :
- The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is likely due to the presence of the triazole moiety which is known for its ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Properties : A notable study screened a library of compounds including this compound against multicellular spheroids of cancer cells. Results indicated that the compound effectively reduced spheroid size and induced apoptosis in a dose-dependent manner .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial potential of this compound against various pathogens. The results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls.
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
Future Studies :
- Synthesis of radiolabeled analogs for target identification.
- In vivo efficacy and toxicity profiling in disease models.
- Optimization of substituents to balance solubility and potency.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis requires multi-step reactions, including condensation and substitution steps. Key parameters include:
- Temperature control : Reactions often proceed at 10–25°C to minimize side reactions (e.g., hydrolysis of the triazolo-pyrazine core) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction efficiency for amide bond formation .
- Purification : Use HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents on the triazolo-pyrazine core and confirms acetamide linkage .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H]⁺) and detects impurities .
- HPLC-PDA : Purity >95% is achievable using reverse-phase chromatography with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., p38 MAPK) or receptors (e.g., serotonin receptors) based on structural analogs with piperazine/phenoxy motifs .
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity) or cell viability tests (MTT assay) at concentrations 1–100 µM .
- Control compounds : Include reference inhibitors (e.g., SB203580 for p38 MAPK) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo biological activities be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce efficacy in vivo .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and tissue penetration .
Q. What strategies are effective for structure-activity relationship (SAR) studies on triazolo-pyrazine derivatives?
- Methodological Answer :
- Core modifications : Replace the 2-methylphenoxy group with bulkier substituents (e.g., 4-propoxyphenyl) to evaluate steric effects on target binding .
- Substituent libraries : Synthesize analogs with varying methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxyphenyl) and compare IC₅₀ values .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Q. How can researchers address spectral data contradictions during structural elucidation?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in the aromatic region, particularly for methoxyphenyl and triazolo-pyrazine protons .
- X-ray crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water) to confirm absolute configuration and hydrogen-bonding patterns .
- Isotopic labeling : Synthesize ¹³C-labeled acetamide derivatives to trace carbonyl group interactions in NMR .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-step syntheses often suffer from low yields in scale-up. Use flow chemistry for intermediates to improve reproducibility .
- Biological Selectivity : Off-target effects are common. Perform kinome-wide profiling (e.g., using KINOMEscan) to identify selectivity issues early .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and share raw spectral data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
